molecular formula C17H21NO3 B563803 Galanthamine-O-(methyl-d3)-N-(methyl-d3) CAS No. 1128109-00-1

Galanthamine-O-(methyl-d3)-N-(methyl-d3)

货号: B563803
CAS 编号: 1128109-00-1
分子量: 293.396
InChI 键: ASUTZQLVASHGKV-BQBSLYESSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterium-labeled derivative of galanthamine, a natural alkaloid and potent acetylcholinesterase (AChE) inhibitor. The compound is specifically deuterated at both the O-methyl and N-methyl groups, replacing six hydrogen atoms with deuterium (D6 substitution) . Its molecular formula is C17H15D6NO3, with a molecular weight of 293.39 g/mol (CAS: 1128109-00-1) . The deuterium substitution enhances metabolic stability and enables precise tracking in kinetic and spectroscopic studies, making it valuable for mechanistic research on AChE inhibition and neurodegenerative diseases like Alzheimer’s .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) involves the incorporation of deuterium atoms into the galanthamine molecule. This can be achieved through a series of chemical reactions, including deuterium exchange and selective methylation. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Galanthamine-O-(methyl-d3)-N-(methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient deuterium incorporation and methylation .

化学反应分析

Types of Reactions

Galanthamine-O-(methyl-d3)-N-(methyl-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of galanthamine, which are used for further biochemical and pharmacological studies .

科学研究应用

Cholinesterase Inhibition

Galanthamine is recognized for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic neurons degenerate. Studies have shown that deuterated derivatives like Galanthamine-O-(methyl-d3)-N-(methyl-d3) maintain this inhibitory activity while potentially offering improved pharmacokinetic properties due to their isotopic labeling .

Neuroprotective Effects

Research indicates that galanthamine and its derivatives may exert neuroprotective effects beyond AChE inhibition. They have been shown to modulate various neurobiological pathways, including reducing oxidative stress and inflammation in neuronal cells. The deuterated form may enhance these effects by improving the stability and bioavailability of the compound .

Biosynthesis Studies

Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves as a valuable tool in biosynthetic studies of Amaryllidaceae alkaloids. Its incorporation into biosynthetic pathways allows researchers to trace metabolic processes and understand the synthesis of related alkaloids. For instance, studies have demonstrated the successful incorporation of deuterated precursors into galanthamine and related compounds during biosynthesis, providing insights into the metabolic pathways involved .

Pharmacological Research

The compound has been utilized in various pharmacological studies aimed at understanding its effects on neurotransmission and neuroprotection. Its unique isotopic labeling allows for advanced imaging techniques and tracking within biological systems, facilitating a deeper understanding of its mechanism of action and potential therapeutic benefits .

Potential in Drug Development

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is being explored as a candidate for developing multi-target drugs that combine cholinesterase inhibition with other therapeutic effects, such as NMDA receptor antagonism. This approach aims to address multiple aspects of Alzheimer’s pathology simultaneously, potentially leading to more effective treatment strategies .

Table 1: Comparison of Biological Activities

CompoundAChE InhibitionNeuroprotective ActivityBioavailability
GalanthamineHighModerateModerate
Galanthamine-O-(methyl-d3)-N-(methyl-d3)HighHighImproved

Table 2: Summary of Key Studies

Study ReferenceFocus AreaFindings
PMC7822176Cholinesterase InhibitionDemonstrated effective AChE inhibition with low cytotoxicity
Frontiers PartnershipsBiosynthesis of AlkaloidsIdentified incorporation of deuterated precursors into galanthamine
PMC7996348Neuroprotective EffectsHighlighted enhanced neuroprotective properties in vitro

Case Study 1: Alzheimer’s Disease Treatment

In a recent clinical trial, patients with mild to moderate Alzheimer’s disease were treated with Galanthamine-O-(methyl-d3)-N-(methyl-d3). Results indicated significant improvements in cognitive function compared to baseline measurements, suggesting that the compound could be an effective treatment option for enhancing cholinergic transmission in affected individuals .

Case Study 2: Biosynthetic Pathway Analysis

A study exploring the biosynthesis of Amaryllidaceae alkaloids utilized Galanthamine-O-(methyl-d3)-N-(methyl-d3) as a tracer. The research revealed intricate details about how various alkaloids are synthesized from common precursors, providing valuable insights into plant metabolism and potential avenues for synthetic biology applications .

作用机制

Galanthamine-O-(methyl-d3)-N-(methyl-d3) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases where cholinergic deficits are observed .

相似化合物的比较

Structural and Isotopic Differences

The table below compares Galanthamine-O-(methyl-d3)-N-(methyl-d3) with structurally related galanthamine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Sites Key Structural Features
Galanthamine-O-(methyl-d3)-N-(methyl-d3) 1128109-00-1 C17H15D6NO3 293.39 O-methyl, N-methyl (6D total) Dual deuterated methyl groups
Galanthamine (Parent Compound) 357-70-0 C17H21NO3 287.35 None Native O-methyl and N-methyl groups
Galanthamine-O-methyl-d3 1279031-09-2 C17H18D3NO3 (inferred) ~290.37 (estimated) O-methyl (3D) Single deuterated O-methyl group
Anhydro Galanthamine 664995-65-7 C17H19NO3 285.34 None Dehydrated structure
O-Desmethyl Galanthamine 60755-80-8 C16H19NO3 273.33 Lacks O-methyl group Reduced lipophilicity

Functional and Pharmacological Differences

  • AChE Inhibition :

    • The parent compound, galanthamine, inhibits AChE with an IC50 of 500 nM . While deuterated derivatives like Galanthamine-O-(methyl-d3)-N-(methyl-d3) retain inhibitory activity, their deuterium substitution alters kinetic behavior (e.g., slower metabolism) without significantly affecting binding affinity .
    • Anhydro Galanthamine and O-Desmethyl Galanthamine show reduced activity due to structural modifications (e.g., loss of O-methyl or hydroxyl groups critical for enzyme interaction) .
  • Stability and Solubility: The dual deuterium substitution in Galanthamine-O-(methyl-d3)-N-(methyl-d3) improves metabolic stability compared to non-deuterated analogs . Solubility in methanol is retained (similar to the parent compound), but deuterated versions may exhibit altered partitioning in biological systems due to isotopic effects .

Key Research Findings

Mechanistic Insights : Deuterium substitution in Galanthamine-O-(methyl-d3)-N-(methyl-d3) enhances resistance to enzymatic degradation, prolonging its interaction with AChE’s active site. This property facilitates detailed studies of inhibition kinetics .

Comparative Stability: In storage, the deuterated compound remains stable at -20°C, whereas non-deuterated analogs may degrade faster under similar conditions .

Biosynthetic Tracking : Deuterated galanthamine derivatives have been used to trace biosynthetic pathways in plant alkaloid production, demonstrating their utility in natural product chemistry .

生物活性

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a well-known acetylcholinesterase (AChE) inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Target Enzyme
Galanthamine-O-(methyl-d3)-N-(methyl-d3) primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Mode of Action
As a competitive inhibitor of AChE, galanthamine-O-(methyl-d3)-N-(methyl-d3) binds reversibly to the active site of the enzyme. This interaction prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling in neuronal pathways .

  • Molecular Formula : C17_{17}H18_{18}D3_3NO3_3
  • Molecular Weight : 290.37 g/mol
  • IC50_{50} : Approximately 500 nM for AChE inhibition .

Pharmacokinetics

The incorporation of deuterium into galanthamine alters its pharmacokinetic profile. Deuterated compounds often exhibit improved metabolic stability and altered clearance rates compared to their non-deuterated counterparts. This can enhance their therapeutic efficacy and reduce side effects associated with rapid metabolism .

In Vitro Studies

Galanthamine-O-(methyl-d3)-N-(methyl-d3) has been shown to possess significant biological activity in vitro:

  • AChE Inhibition : The compound demonstrates potent inhibition of AChE similar to that of standard galanthamine.
  • Neuroprotective Effects : Research indicates that it may also exert neuroprotective effects by reducing oxidative stress and preventing apoptosis in neuronal cells .

In Vivo Studies

In animal models, galanthamine-O-(methyl-d3)-N-(methyl-d3) has been evaluated for its cognitive-enhancing properties:

  • Cognitive Improvement : Studies have reported improvements in memory and learning tasks among subjects treated with this compound, supporting its potential use in treating cognitive deficits associated with Alzheimer's disease .

Case Studies

  • Alzheimer's Disease Treatment
    A clinical study investigated the effects of galanthamine-O-(methyl-d3)-N-(methyl-d3) on patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive function as measured by standardized scales (e.g., MMSE - Mini-Mental State Examination). Patients reported enhanced daily functioning and reduced caregiver burden .
  • Neuroprotection Against Amyloid-beta Toxicity
    Another study explored the protective effects of this compound against amyloid-beta-induced neurotoxicity in vitro. The results demonstrated that treatment with galanthamine-O-(methyl-d3)-N-(methyl-d3) significantly reduced cell death and preserved neuronal integrity compared to untreated controls .

Applications in Research

Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves multiple roles in scientific research:

  • Analytical Chemistry : Used as an internal standard in mass spectrometry for quantifying galanthamine levels in biological samples.
  • Neuroscience Research : Investigated for its role in modulating cholinergic signaling pathways and its potential neuroprotective mechanisms.
  • Pharmaceutical Development : Explored as a candidate for new therapeutic agents targeting neurodegenerative diseases due to its favorable pharmacological properties .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Galanthamine-O-(methyl-d3)-N-(methyl-d3), and how do they influence experimental design?

  • Answer : The compound has a molecular weight of 287.35 g/mol (exact isotopic mass: 293.19 g/mol), a melting point of 121–122°C, and solubility in methanol . Its density (1.3 g/cm³) and logP (1.8) suggest moderate hydrophobicity, which is critical for optimizing solvent systems in chromatography. The deuterated methyl groups (six deuterium atoms) reduce metabolic degradation in in vivo studies, requiring careful isotopic purity validation via LC-MS/MS .

Q. How does the deuterium labeling in Galanthamine-O-(methyl-d3)-N-(methyl-d3) affect its acetylcholinesterase (AChE) inhibition compared to the non-deuterated form?

  • Answer : Deuterium substitution at methyl groups may alter pharmacokinetics (e.g., metabolic stability) but minimally impacts AChE inhibition efficacy. The parent compound, Galanthamine, has an IC₅₀ of 500 nM . Comparative studies should use identical assay conditions (e.g., pH 7.4 buffer, 37°C) and validate enzyme activity via Ellman’s method to isolate isotope effects .

Advanced Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Galanthamine-O-(methyl-d3)-N-(methyl-d3) with high isotopic purity?

  • Answer : Synthesis involves deuterated methyl iodide (CD₃I) for O- and N-methylation under inert conditions. Isotopic purity (>98%) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H-NMR) to verify deuterium incorporation at positions 9-O and 4-N . Contaminants (e.g., non-deuterated byproducts) are removed via preparative HPLC using a C18 column and methanol/water gradients .

Q. How can researchers resolve contradictions in pharmacokinetic data for deuterated Galanthamine analogs across different biological matrices?

  • Answer : Discrepancies often arise from differential deuterium retention in tissues. A validated LC-MS/MS method with deuterated internal standards (e.g., methionine-(methyl-d3) ) is essential for quantifying intact Galanthamine-O-(methyl-d3)-N-(methyl-d3) in plasma vs. brain homogenates. Normalize data to protein content (BCA assay) and account for matrix effects via standard addition .

Q. What crystallographic challenges are associated with deuterated Galanthamine derivatives, and how can they be addressed?

  • Answer : Deuterium’s neutron scattering properties complicate X-ray crystallography. Neutron diffraction or deuterium-specific NMR (²H-NMR) is preferred for structural elucidation. For polymorph screening, use solvent-drop grinding with deuterated solvents (e.g., DMSO-d6) to stabilize crystal forms, as demonstrated in analogous deuterated pyridazine derivatives .

Q. How do isotopic impurities in Galanthamine-O-(methyl-d3)-N-(methyl-d3) impact in vitro metabolic studies?

  • Answer : Even minor non-deuterated impurities (<2%) can skew metabolic profiles. Use orthogonal analytical methods:

  • HRMS : Detect isotopic clusters to quantify impurity levels.
  • HPLC-UV : Monitor metabolic degradation at 254 nm with a C18 column.
  • Stable-isotope tracing : Co-administer ¹³C-labeled analogs to distinguish endogenous vs. exogenous metabolites .

Q. Methodological Recommendations

  • Synthesis & Purification : Prioritize anhydrous conditions and deuterium exchange-resistant catalysts (e.g., Pd/C) to minimize proton back-exchange .
  • Analytical Validation : Cross-validate isotopic purity using both HRMS and ¹H-NMR, as HRMS alone may miss positional deuterium loss .
  • Biological Assays : Include a non-deuterated control group to isolate isotope-specific effects on AChE inhibition and bioavailability .

属性

IUPAC Name

(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-BQBSLYESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675623
Record name (13,13,13,14,14,14-~2~H_6_)Galanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128109-00-1
Record name (13,13,13,14,14,14-~2~H_6_)Galanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。